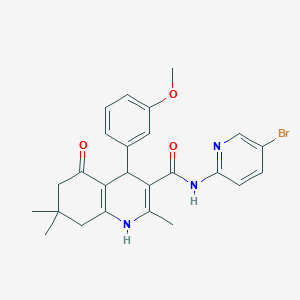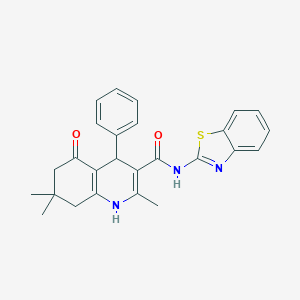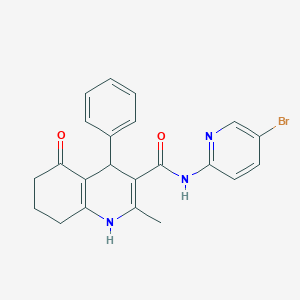![molecular formula C26H24N2OS B304304 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the activity of neurotransmitters in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophenol and 1,3-cyclooctadiene in the presence of a catalyst, followed by the reaction with 4-bromobiphenyl and then with 2,2-dimethoxypropane. The final product is obtained by the hydrolysis of the intermediate with hydrochloric acid. This method provides a high yield of the desired compound and has been optimized for large-scale production.
Scientific Research Applications
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Molecular Formula |
C26H24N2OS |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H24N2OS/c27-23-21-16-20-10-4-1-2-7-11-22(20)28-26(21)30-25(23)24(29)19-14-12-18(13-15-19)17-8-5-3-6-9-17/h3,5-6,8-9,12-16H,1-2,4,7,10-11,27H2 |
InChI Key |
XSLGDOQAJHFAJH-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)